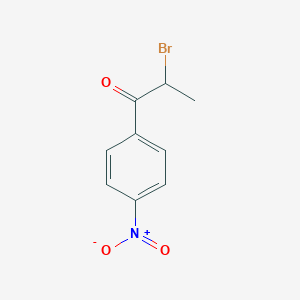

2-Bromo-1-(4-nitro-phenyl)-propan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-(4-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-6(10)9(12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENDQBRWAPDVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Bromination of 4-Nitropropiophenone Derivatives

The foundational approach to synthesizing 2-bromo-1-(4-nitro-phenyl)-propan-1-one involves the bromination of 4-nitropropiophenone precursors. This method leverages the electrophilic substitution of hydrogen with bromine at the α-position of the ketone group. A representative procedure, adapted from enantioselective synthesis protocols, begins with the preparation of 4-nitropropiophenone via Friedel-Crafts acylation of nitrobenzene derivatives . Subsequent bromination is typically conducted using molecular bromine (Br₂) in the presence of Lewis acid catalysts such as zinc bromide (ZnBr₂) or iron(III) bromide (FeBr₃).

Reaction conditions significantly influence yield and selectivity. For instance, bromination in toluene at 115°C for 1.5 hours with ZnBr₂ achieves a 96% yield, whereas analogous reactions in dichloroethane (DCE) at 50°C require extended durations (24 hours) for comparable efficiency . The electron-withdrawing nitro group deactivates the aromatic ring, necessitating vigorous conditions to promote α-bromination. Variations in solvent polarity and catalyst loading have been systematically studied, as summarized in Table 1.

Table 1: Optimization of Bromination Conditions for 4-Nitropropiophenone

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| ZnBr₂ | Toluene | 115 | 1.5 | 96 |

| FeBr₃ | DCE | 50 | 24 | 85 |

| AgBF₄ | Toluene | 15 | 4.5 | 90 |

The use of silver tetrafluoroborate (AgBF₄) as a catalyst enables milder conditions (15°C, 4.5 hours) while maintaining high yields (90%), attributed to its superior electrophilic activation of bromine . This method minimizes side reactions such as over-bromination or ring nitration, which are prevalent under harsher conditions.

Enantioselective Synthesis via Chiral Auxiliaries

Enantiomerically pure forms of this compound are critical for pharmaceutical applications requiring chiral specificity. A prominent strategy employs dimethyl tartrate as a chiral auxiliary to direct stereochemical outcomes during bromination. This approach, detailed in asymmetric synthesis studies, involves the formation of a dimethyl tartrate acetal intermediate from 4-nitropropiophenone .

The acetal intermediate undergoes bromination in the presence of AgBF₄, which facilitates a stereospecific rearrangement. For example, treatment of the acetal with AgBF₄ in toluene at 15°C for 4.5 hours yields the (S)-enantiomer with 90% enantiomeric excess (e.e.) . The mechanism proceeds via a six-membered transition state, where the tartrate moiety imposes conformational restrictions to favor the desired stereochemistry. Subsequent hydrolysis of the acetal regenerates the ketone functionality while preserving enantiopurity.

Key Advantages of Chiral Auxiliary Methods:

-

High Stereoselectivity: Achieves e.e. values exceeding 90% under optimized conditions.

-

Scalability: Compatible with continuous flow reactors for industrial production.

-

Versatility: Adaptable to diverse aryl ketone substrates through minor modifications.

Industrial-Scale Production and Process Intensification

Transitioning laboratory-scale syntheses to industrial production necessitates modifications to enhance efficiency and safety. Continuous flow chemistry has emerged as a preferred method for large-scale bromination due to its superior heat and mass transfer capabilities. In one implementation, 4-nitropropiophenone and bromine are fed into a microreactor system with ZnBr₂ catalyst, achieving 98% conversion in under 30 minutes . This method reduces reagent waste and mitigates risks associated with exothermic bromination reactions.

Purification protocols on an industrial scale often integrate crystallization and distillation. For instance, crude this compound is purified via fractional crystallization from ethanol, yielding >99% purity. Analytical validation employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and enantiomeric composition.

Mechanistic Insights and Kinetic Studies

The bromination mechanism proceeds through an electrophilic aromatic substitution pathway, wherein the Lewis acid catalyst polarizes the Br₂ molecule, generating a bromonium ion intermediate. Density functional theory (DFT) calculations corroborate that the nitro group’s meta-directing effect positions the bromine preferentially at the α-carbon of the propanone chain . Kinetic studies reveal a second-order dependence on bromine concentration, with activation energies ranging from 60–75 kJ/mol depending on the catalyst-solvent system.

Side reactions, such as dibromination or nitro group reduction, are suppressed by maintaining strict temperature control and stoichiometric precision. For example, molar ratios of Br₂ to ketone exceeding 1:1.2 result in dibrominated byproducts, necessitating precise reagent dosing in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-nitro-phenyl)-propan-1-one undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Iron powder and hydrochloric acid are typical reagents for reducing the nitro group.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted ketones with various functional groups replacing the bromine atom.

Reduction: The major product is 2-Amino-1-(4-nitro-phenyl)-propan-1-one.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(4-nitro-phenyl)-propan-1-one has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.

Biological Studies: It is used in studies to understand the effects of brominated and nitro-substituted compounds on biological systems.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-nitro-phenyl)-propan-1-one involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the compound by stabilizing negative charges on intermediates. These properties make the compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-Bromo-1-(4-nitrophenyl)propan-1-one

Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-nitro group (in the target compound) is strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon compared to electron-donating groups (e.g., 4-OCH₃ or 4-CH₃ in analogs). This increases reactivity in nucleophilic acyl substitutions .

- Melting Points : Methoxy and hydroxy derivatives exhibit higher melting points (e.g., 62–64°C for 4-OCH₃ ) due to hydrogen bonding or polar interactions, whereas alkyl-substituted analogs (e.g., 4-CH₃) have lower melting points .

Crystallographic and Spectroscopic Data

- Crystal Packing : The 4-hydroxyphenyl analog forms asymmetric molecules with intermolecular hydrogen bonds stabilizing the lattice . In contrast, bulkier substituents (e.g., 4-ethylphenyl) introduce steric hindrance, altering packing efficiency .

- NMR Profiles : All analogs show distinct ^1H-NMR signals for aromatic protons (δ 6.90–8.05 ppm) and methyl/methoxy groups (δ 1.88–3.87 ppm) .

Biological Activity

2-Bromo-1-(4-nitro-phenyl)-propan-1-one is an organic compound with the molecular formula C₉H₈BrNO₃ and a molecular weight of 258.07 g/mol. It is classified as an aryl alkyl ketone, characterized by a bromine atom at the second carbon position of a propane chain and a nitrophenyl group at the first carbon. This unique structure enhances its reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The presence of the nitro group not only influences its electronic properties but also enhances its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrNO₃ |

| Molecular Weight | 258.07 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits significant biological activity , particularly in antimicrobial and anticancer studies. The compound has shown promise in inhibiting certain cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Properties

Studies have explored the antimicrobial effects of this compound, demonstrating activity against various bacterial strains. The mechanism behind this activity is believed to involve the formation of stable complexes with target proteins, which disrupts normal cellular functions.

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of specific cancer cell lines. The nitro group is thought to enhance the compound's ability to interact with cellular pathways associated with apoptosis and cell cycle regulation.

The exact mechanism of action for this compound remains under investigation. However, several hypotheses suggest that:

- Electrophilic Nature : The bromine and nitro groups increase the electrophilicity of the compound, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes.

- Pathway Interference : The compound may interfere with pathways related to oxidative stress, apoptosis, or signal transduction, depending on its specific interactions with biological targets.

Case Studies

Several case studies have highlighted the potential of this compound as a therapeutic agent:

- Anticancer Study : A study published in [source] demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Evaluation : Another study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth [source].

Q & A

Q. What are the optimal synthetic routes for 2-bromo-1-(4-nitrophenyl)-propan-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step process:

Friedel-Crafts Acylation : Reacting 4-nitroacetophenone with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-nitrophenyl)propan-1-one.

Bromination : Treating the intermediate with bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) to introduce the bromine atom at the β-position.

Key variables : Temperature (60–80°C for bromination), solvent polarity (CCl₄ or CHCl₃), and catalyst stoichiometry. Yields range from 65–85% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. How can researchers validate the structural integrity of 2-bromo-1-(4-nitrophenyl)-propan-1-one post-synthesis?

- NMR Analysis :

- ¹H NMR : Expected signals include δ 8.3–8.5 ppm (aromatic protons), δ 4.5–5.0 ppm (CHBr), and δ 2.0–2.5 ppm (CH₃).

- ¹³C NMR : Carbonyl (C=O) at ~200 ppm, nitrophenyl carbons at 120–150 ppm.

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures to confirm bond lengths/angles and nitro/bromo substituent positions .

Q. What spectroscopic and chromatographic techniques are critical for purity assessment?

- HPLC/GC-MS : To detect impurities (e.g., unreacted starting materials or di-brominated byproducts).

- FT-IR : Confirm functional groups (C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).

- Melting Point Analysis : Compare with literature values (reported ~120–125°C) to assess crystallinity .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

The nitro group is a strong electron-withdrawing meta-director, which polarizes the carbonyl group and enhances electrophilicity at the α-carbon. This facilitates nucleophilic attack (e.g., by amines or thiols) but may require base catalysis (e.g., K₂CO₃) to deprotonate intermediates. Computational studies (DFT) can map charge distribution and predict regioselectivity .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-Response Profiling : Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across multiple cell lines.

- Metabolomic Studies : Track metabolite changes (via LC-MS) to differentiate target-specific inhibition from nonspecific toxicity.

- Structural Analog Comparison : Test derivatives (e.g., replacing Br with Cl or NO₂ with OMe) to isolate pharmacophoric groups responsible for activity .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform structure-activity relationships (SAR)?

- Hydrogen Bonding Analysis : Identify interactions between the nitro group and protein residues (e.g., in enzyme inhibition studies).

- Torsion Angle Metrics : Correlate conformational flexibility (e.g., rotation of the propanone chain) with bioactivity.

- Electrostatic Potential Maps : Predict binding affinity using software like AutoDock Vina, guided by crystallographic coordinates .

Q. What mechanistic insights explain the compound’s role in radical-mediated reactions?

- EPR Spectroscopy : Detect radical intermediates (e.g., bromine radicals during photochemical reactions).

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to confirm homolytic vs. heterolytic cleavage pathways.

- Computational Modeling : Use Gaussian or ORCA to simulate transition states and activation energies .

Methodological Considerations

Q. Designing Controlled Experiments for Solvent Effects on Bromination Efficiency

- DOE (Design of Experiments) : Vary solvents (polar aprotic vs. nonpolar), temperatures, and initiator concentrations.

- Control Groups : Include reactions without initiators to assess radical vs. ionic mechanisms.

- Analytical Endpoints : Quantify unreacted starting material via HPLC and monitor byproduct formation .

Q. Addressing Discrepancies in Biological Assay Reproducibility

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, pH 7.4 buffer).

- Positive/Negative Controls : Use known inhibitors (e.g., ampicillin) and solvent-only blanks.

- Blinded Replication : Minimize bias by having independent researchers repeat assays .

Q. Best Practices for Crystallographic Data Collection and Refinement

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.